t-Boc-N-amido-PEG9-Amine t-Boc-N-amido-PEG9-Amine Our highly purified mono-protected homobifunctional polyethylene glycols display oligomer purities of more than 90%. This extremely narrow distribution of oligomers ensures homogeneous products in many applications such as conjugation reactions or introduction of solubilizing units or spacers.
t-Boc-N-amido-PEG9-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers are useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 890091-43-7
VCID: VC0544713
InChI: InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C25H52N2O11
Molecular Weight: 556.7 g/mol

t-Boc-N-amido-PEG9-Amine

CAS No.: 890091-43-7

Cat. No.: VC0544713

Molecular Formula: C25H52N2O11

Molecular Weight: 556.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-Boc-N-amido-PEG9-Amine - 890091-43-7

Specification

Description Our highly purified mono-protected homobifunctional polyethylene glycols display oligomer purities of more than 90%. This extremely narrow distribution of oligomers ensures homogeneous products in many applications such as conjugation reactions or introduction of solubilizing units or spacers.
t-Boc-N-amido-PEG9-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers are useful in the development of antibody drug conjugates.
CAS No. 890091-43-7
Molecular Formula C25H52N2O11
Molecular Weight 556.7 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)
Standard InChI Key RTTGVFBQUXJWJG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator